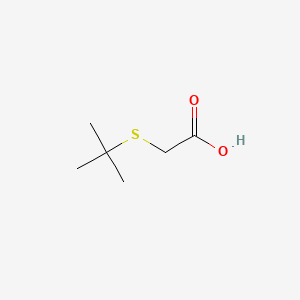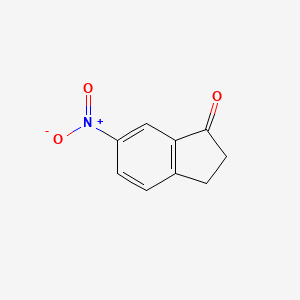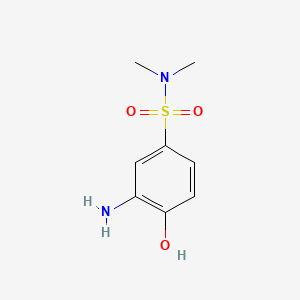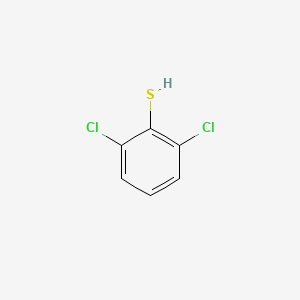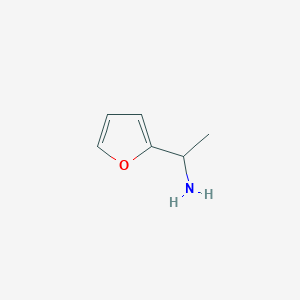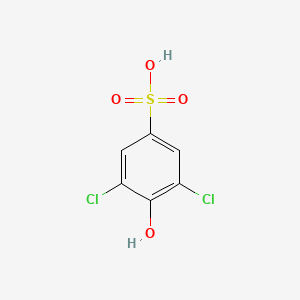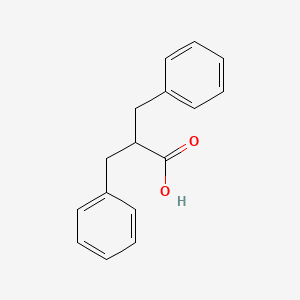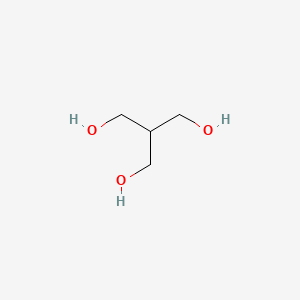
2-(Hidroximetil)propano-1,3-diol
Descripción general
Descripción
2-(Hydroxymethyl)propane-1,3-diol, also known as trimethylolmethane, is an organic compound with the molecular formula C4H10O3. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various industrial applications due to its multifunctional properties, including its role as a building block in the synthesis of polymers and resins .
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and resins.
Biology: Employed as a buffer in biochemical and molecular biology experiments.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and sealants
Mecanismo De Acción
Target of Action
It is known that this compound is used as a precursor to alkyd resins, high-gloss coatings, and ion exchange resins . It is also employed as a multifunctional monomer utilized for the production of coatings, ethoxylated and propoxylated trimethylolpropane derivatives .
Mode of Action
It is known to be involved in the production of various chemical compounds and materials, suggesting that it may interact with its targets through chemical reactions .
Biochemical Pathways
Given its use in the production of various chemical compounds and materials, it is likely that it participates in several chemical reactions and pathways .
Result of Action
Its use in the production of various chemical compounds and materials suggests that it may have significant chemical reactivity .
Análisis Bioquímico
Biochemical Properties
2-(Hydroxymethyl)propane-1,3-diol is extensively used in biochemical reactions due to its buffering capacity. It interacts with various enzymes, proteins, and other biomolecules to maintain the pH within a narrow range, which is critical for the proper functioning of these biomolecules. For instance, it is commonly used in TAE and TBE buffers for nucleic acid electrophoresis. The compound’s primary amine group allows it to undergo typical amine reactions, such as condensations with aldehydes, and it can also form complexes with metal ions in solution .
Cellular Effects
2-(Hydroxymethyl)propane-1,3-diol influences various cellular processes by maintaining the pH balance within cells. This compound is known to affect cell signaling pathways, gene expression, and cellular metabolism. By stabilizing the pH, it ensures that enzymes and other proteins function optimally, which is essential for processes such as DNA replication, transcription, and protein synthesis. Additionally, it has been observed to prevent cellular damage by contributing to defense signaling .
Molecular Mechanism
At the molecular level, 2-(Hydroxymethyl)propane-1,3-diol exerts its effects through its buffering action. It can bind to hydrogen ions, thereby preventing significant changes in pH. This interaction is crucial for enzyme activity, as many enzymes are sensitive to pH changes. The compound can also interact with metal ions, forming complexes that can influence various biochemical pathways. Furthermore, it can undergo reactions typical of primary amines, such as condensations with aldehydes, which can affect gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Hydroxymethyl)propane-1,3-diol can change over time. The compound is generally stable, but its buffering capacity can be influenced by temperature and concentration. For instance, as the temperature decreases from 25°C to 5°C, the pH of a buffer containing this compound will increase by an average of 0.03 units per degree. Conversely, as the temperature rises from 25°C to 37°C, the pH will decrease by an average of 0.025 units per degree. These changes can impact the stability and effectiveness of the compound in long-term experiments .
Dosage Effects in Animal Models
The effects of 2-(Hydroxymethyl)propane-1,3-diol in animal models vary with different dosages. At low doses, it effectively maintains pH balance without causing adverse effects. At high doses, it can lead to toxicity and adverse effects, such as metabolic acidosis. It is crucial to determine the appropriate dosage to avoid these toxic effects while ensuring the compound’s efficacy in maintaining pH stability .
Metabolic Pathways
2-(Hydroxymethyl)propane-1,3-diol is involved in various metabolic pathways, particularly those related to pH regulation and buffering. It interacts with enzymes and cofactors that are essential for maintaining the acid-base balance within cells. This compound can influence metabolic flux and metabolite levels by stabilizing the pH, which is critical for enzyme activity and metabolic reactions .
Transport and Distribution
Within cells and tissues, 2-(Hydroxymethyl)propane-1,3-diol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s high solubility in water allows it to be easily distributed within the cellular environment, ensuring its availability for buffering reactions .
Subcellular Localization
2-(Hydroxymethyl)propane-1,3-diol is primarily localized in the cytoplasm, where it exerts its buffering effects. It can also be found in other subcellular compartments, such as the nucleus and mitochondria, where pH regulation is crucial for various biochemical processes. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Hydroxymethyl)propane-1,3-diol can be synthesized through the exhaustive condensation of nitromethane with formaldehyde under basic conditions. This process involves repeated Henry reactions to produce the intermediate (HOCH2)3CNO2, which is subsequently hydrogenated to yield the final product .
Industrial Production Methods
In industrial settings, the compound is typically produced by the reaction of formaldehyde with acetone in the presence of a basic catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted derivatives with various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Tris(hydroxymethyl)ethane
- 1,1,1-Tris(hydroxymethyl)propane
- Pentaerythritol
- 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol
- Di(trimethylolpropane)
Uniqueness
2-(Hydroxymethyl)propane-1,3-diol is unique due to its three hydroxyl groups, which provide it with high reactivity and versatility in chemical synthesis. This makes it an essential compound in the production of various polymers and resins, as well as in biochemical applications where precise pH control is required .
Propiedades
IUPAC Name |
2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3/c5-1-4(2-6)3-7/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRDXVJWXWOTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197010 | |
| Record name | Trimethylolmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4704-94-3 | |
| Record name | 2-(Hydroxymethyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4704-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylolmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004704943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylolmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(hydroxymethyl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLOLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CJB6585WX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-(Hydroxymethyl)propane-1,3-diol?
A1: 2-(Hydroxymethyl)propane-1,3-diol has the molecular formula C4H10O3 and a molecular weight of 122.12 g/mol.
Q2: What spectroscopic techniques are used to characterize 2-(Hydroxymethyl)propane-1,3-diol?
A2: Researchers employ various spectroscopic methods for characterization, including:
- Infrared Spectroscopy (IR): Identifies functional groups like O-H, C-H, C-O, and C=O present in the molecule. []
- Nuclear Magnetic Resonance (NMR): Provides detailed structural information about the hydrogen and carbon atoms in the molecule. [, ]
- X-ray photoelectron spectroscopy (XPS): Analyzes the elemental composition and chemical states within the material. []
Q3: How does the structure of 2-(Hydroxymethyl)propane-1,3-diol contribute to its stability?
A3: The presence of three hydroxyl groups in 2-(Hydroxymethyl)propane-1,3-diol contributes to its stability through hydrogen bonding, both within the molecule and with surrounding solvent molecules. []
Q4: What are the advantages of using 2-(Hydroxymethyl)propane-1,3-diol in the synthesis of polymers?
A4: 2-(Hydroxymethyl)propane-1,3-diol serves as a valuable building block in polymer synthesis due to its:
- Triol functionality: This allows for branching and crosslinking, influencing the polymer's properties. [, ]
- Hydrophilicity: It imparts water solubility or dispersibility to the resulting polymers. []
- Biocompatibility: Makes it suitable for biomedical applications. []
Q5: How does 2-(Hydroxymethyl)propane-1,3-diol influence the properties of materials like carbon dots?
A5: When used as a precursor for carbonized polymer dots (CPDs), 2-(Hydroxymethyl)propane-1,3-diol contributes to:
- Polymerization: It forms polymeric species with amide and ester bonds during CPD synthesis. []
- Photoluminescence: The resulting CPDs exhibit high quantum yields, making them promising for optical applications. []
Q6: Can 2-(Hydroxymethyl)propane-1,3-diol be used as a ligand in metal complex synthesis?
A6: Yes, 2-(Hydroxymethyl)propane-1,3-diol acts as a versatile ligand in metal complex synthesis due to its:
- Multidentate nature: It can bind to metal ions through multiple oxygen and nitrogen atoms. [, , , , , ]
- Flexibility: Allows it to adapt to different metal ion sizes and coordination geometries. []
Q7: How does the use of 2-(Hydroxymethyl)propane-1,3-diol as a ligand influence the properties of the resulting metal complexes?
A7: The incorporation of 2-(Hydroxymethyl)propane-1,3-diol as a ligand can:
- Direct the formation of specific cluster geometries: Leading to unique structural arrangements in metal complexes. [, , , , ]
- Influence magnetic properties: Impacting the magnetic coupling between metal ions within the complex. [, , ]
Q8: How does 2-(Hydroxymethyl)propane-1,3-diol interact with enzymes?
A8: 2-(Hydroxymethyl)propane-1,3-diol has been shown to:
- Inhibit specific enzymes: For example, it can inhibit catechol oxidase activity through competitive coordination. []
- Be a substrate for bacterial degradation: Bacteria have evolved pathways to utilize 2-(Hydroxymethyl)propane-1,3-diol as a carbon and nitrogen source. []
Q9: Can 2-(Hydroxymethyl)propane-1,3-diol be used to study biological processes?
A9: Yes, 2-(Hydroxymethyl)propane-1,3-diol finds use in various biological research applications:
- As a buffer: Its buffering capacity around pH 7-8 makes it suitable for maintaining physiological pH in biological experiments. [, ]
- In drug delivery systems: Its biocompatibility makes it potentially suitable for formulating drug carriers. []
- As a component in cell culture media: It provides essential nutrients for cell growth. []
Q10: What are the potential environmental impacts of 2-(Hydroxymethyl)propane-1,3-diol?
A10: While widely used, the environmental fate and impact of 2-(Hydroxymethyl)propane-1,3-diol requires further investigation:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


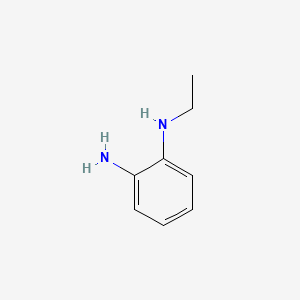
![1-[3-(Trimethoxysilyl)propyl]urea](/img/structure/B1293870.png)
